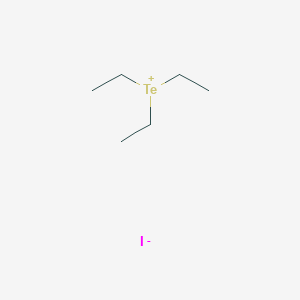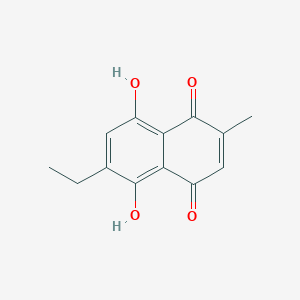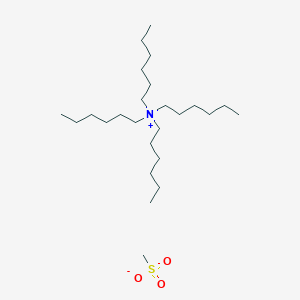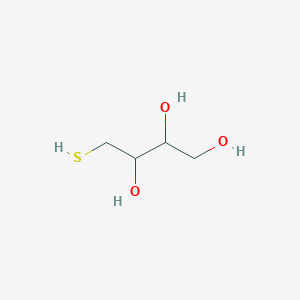
4-Sulfanylbutane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of three hydroxyl groups and one sulfanyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes . This method includes the oxidation of an olefin moiety with osmium tetroxide, followed by protection of the hydroxyl groups and nucleophilic reactions to the silyl carbonyl group. The deprotection and protodesilylation steps yield the desired triol derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Sulfanylbutane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and sulfanyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic reagents can be used to substitute the hydroxyl groups with other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield dihydroxyacylsilanes, while reduction reactions can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Sulfanylbutane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl and sulfanyl groups make it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-sulfanylbutane-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, influencing various biochemical pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,2,3-triol: Similar structure but lacks the sulfanyl group.
1,2,4-Butanetriol: Different hydroxyl group arrangement.
Propiedades
Número CAS |
98026-22-3 |
|---|---|
Fórmula molecular |
C4H10O3S |
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
4-sulfanylbutane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3S/c5-1-3(6)4(7)2-8/h3-8H,1-2H2 |
Clave InChI |
COTLQGQWDIMCKQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(CS)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


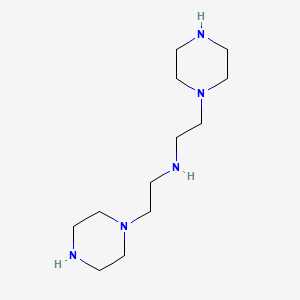

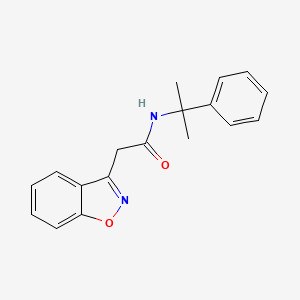

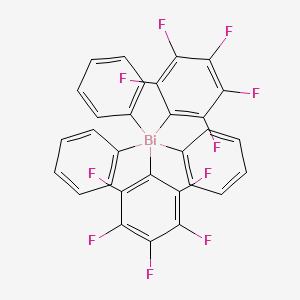
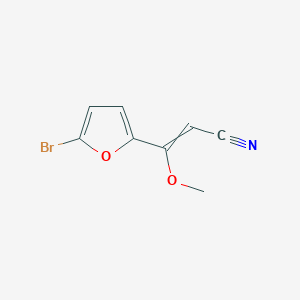
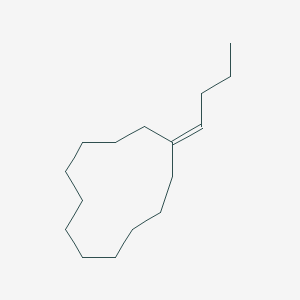
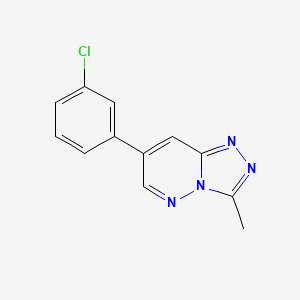
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
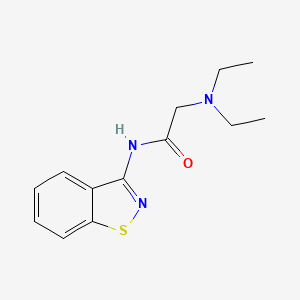
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
